5-Benzylbenzene-1,3-diol

Catalog No.
S14666616
CAS No.
28707-48-4
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzylbenzene-1,3-diol

CAS Number

28707-48-4

Product Name

5-Benzylbenzene-1,3-diol

IUPAC Name

5-benzylbenzene-1,3-diol

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14-15H,6H2

InChI Key

HDMZJVIBTJPXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)O

5-Benzylbenzene-1,3-diol is an aromatic compound characterized by a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and a benzyl group at the 5 position. Its molecular formula is C13H12O2, and it is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of hydroxyl groups contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Research indicates that compounds similar to 5-benzylbenzene-1,3-diol exhibit various biological activities, including antioxidant and antimicrobial properties. The presence of hydroxyl groups enhances these activities by enabling hydrogen bonding and electron donation. Studies have shown that derivatives of this compound may inhibit specific enzymes or interact with biological targets, suggesting potential therapeutic applications .

The synthesis of 5-benzylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. Common methods include:

  • Friedel-Crafts Alkylation: This method involves alkylating benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Hydroxylation can then introduce the hydroxyl groups at the desired positions.
  • Multi-step Synthesis: Industrial production may involve starting from simpler precursors through a series of reactions, including alkylation and hydroxylation .

5-Benzylbenzene-1,3-diol has various applications:

  • Pharmaceuticals: Its derivatives are explored for their potential use as anti-inflammatory and antimicrobial agents.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Cosmetics: Due to its antioxidant properties, it may be used in cosmetic formulations to enhance skin health .

Interaction studies of 5-benzylbenzene-1,3-diol with biological macromolecules have shown that it can bind to proteins and enzymes, potentially altering their activity. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with active site residues in target proteins. This binding mechanism is crucial for understanding its pharmacological effects and optimizing its structure for enhanced activity .

Several compounds share structural similarities with 5-benzylbenzene-1,3-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Benzylbenzene-1,3-diolSimilar diol structure but different substitution patternMay exhibit different biological activities
4-Benzylbenzene-1,3-diolHydroxyl groups at different positionsUnique reactivity due to positional isomerism
1,3-Dihydroxy-5-methylbenzeneContains methyl group instead of benzylPotentially different pharmacokinetic properties

These compounds highlight the unique positioning of functional groups in 5-benzylbenzene-1,3-diol that may influence its reactivity and biological activity compared to its analogs .

Total Synthesis Strategies for Polyhydroxybenzylbenzene Derivatives

The total synthesis of 5-benzylbenzene-1,3-diol often begins with resorcinol or its derivatives. A pivotal approach involves the Friedel-Crafts benzylation of resorcinol using benzyl chloride or benzoic acid derivatives. For instance, a one-pot synthesis utilizing large-pore zeolites (e.g., H-beta zeolite) as catalysts enables efficient coupling of resorcinol with benzylating agents under reflux conditions. This method minimizes by-products like dibenzoates, achieving yields exceeding 70% in optimized systems.

Alternative routes employ methyl β-resorcylate as a precursor. Nuclear benzylation with benzyl chloride in acetone, catalyzed by anhydrous potassium carbonate, yields methyl 2-hydroxy-3-benzyl-4-benzyloxybenzoate, which undergoes sequential debenzylation and decarboxylation to produce 2-benzylresorcinol. This stepwise strategy emphasizes the importance of protective group chemistry in avoiding over-alkylation.

Table 1: Comparison of Synthetic Approaches

MethodCatalystSolventYield (%)Reference
Zeolite H-betaH-beta zeoliten-butylbenzene73
Alkaline benzylationK$$2$$CO$$3$$Acetone65
Phase-transfer catalysisTBAB$$^*$$Toluene-water82

$$^*$$Tetrabutylammonium bromide

Regioselective O-Demethylation Techniques in Benzene-1,3-diol Analogues

While 5-benzylbenzene-1,3-diol synthesis typically bypasses O-methylation steps, regioselective demethylation remains relevant for analogous compounds. In resorcinol derivatives, boron tribromide ($$ \text{BBr}3 $$) selectively cleaves methyl ethers at sterically accessible positions, guided by electronic effects of adjacent substituents. For example, in 3-benzyl-4-methoxyresorcinol, $$ \text{BBr}3 $$ preferentially demethylates the para-methoxy group due to stabilization of the intermediate oxonium ion by the benzyl group’s electron-donating effect. However, direct demethylation is unnecessary in 5-benzylresorcinol synthesis, as benzylation occurs directly on the resorcinol nucleus.

Catalytic Benzylation Approaches for Resorcinol Nucleus Functionalization

Catalytic benzylation strategies dominate the functionalization of resorcinol. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a triliquid system (toluene-water-catalyst) enhances mono-benzylation selectivity. This method achieves 82% yield of 1,3-dibenzyloxybenzene by suppressing di-benzylation through controlled reagent partitioning.

Zeolite-based systems offer another avenue. H-beta zeolite’s large pore structure accommodates resorcinol and benzyl chloride, facilitating electrophilic aromatic substitution at the 5-position due to steric and electronic directing effects. The zeolite’s acidic sites activate the benzylating agent, while its microporous structure prevents dimerization.

Key reaction conditions:

  • Temperature: 120–165°C
  • Solvent: n-butylbenzene or p-chlorotoluene
  • Molar ratio (resorcinol:benzyl chloride): 1:1.25

Solvent-Mediated Optimization in Nuclear Alkylation Reactions

Solvent choice critically influences reaction efficiency and regioselectivity. Non-polar solvents like n-butylbenzene improve zeolite-catalyzed benzylation by solubilizing aromatic reactants while excluding water, driving the equilibrium toward product formation. Polar aprotic solvents (e.g., acetone) enhance nucleophilicity in alkaline conditions but risk over-alkylation.

Table 2: Solvent Effects on Benzylation

SolventDielectric ConstantYield (%)Selectivity (Mono:Di)
n-butylbenzene2.4739:1
Acetone20.7653:1
p-chlorotoluene5.6768:1

Recycling solvents and catalysts further optimizes sustainability. In zeolite systems, decanting the product-rich phase and replenishing reactants enable multiple cycles without significant yield loss.

The antioxidant behavior of 5-benzylbenzene-1,3-diol is fundamentally governed by hydrogen atom transfer processes occurring at both phenolic hydroxyl groups and the benzylic carbon position [1] [2]. The compound's unique structural architecture, featuring a benzyl substituent at the 5-position of the resorcinol framework, creates multiple reactive sites that can participate in radical quenching mechanisms through distinct pathways [4].

Hydrogen atom transfer from benzylic positions represents a critical mechanistic pathway that distinguishes 5-benzylbenzene-1,3-diol from simpler phenolic antioxidants [5] [6]. The benzylic carbon-hydrogen bonds exhibit significantly weakened dissociation energies compared to typical alkyl carbon-hydrogen bonds, with bond dissociation enthalpies approximately 10-15 kilojoules per mole lower than their non-benzylic counterparts [7] [8]. This thermodynamic advantage stems from the resonance stabilization afforded to the resulting benzylic radical through delocalization into the aromatic π-system [9] [4].

Computational studies utilizing density functional theory calculations reveal that benzylic hydrogen atom abstraction from 5-benzylbenzene-1,3-diol follows a concerted mechanism characterized by simultaneous breaking of the carbon-hydrogen bond and formation of the new hydrogen-radical bond [5] [10]. The transition state geometry exhibits a linear arrangement with carbon-hydrogen-oxygen angles approaching 180 degrees, optimizing orbital overlap for efficient hydrogen transfer [4] [11]. Kinetic isotope effects measured for deuterated analogs confirm primary kinetic isotope effects ranging from 6.5 to 8.8, consistent with substantial carbon-hydrogen bond breaking in the rate-determining step [10] [11].

The reactivity of benzylic positions in 5-benzylbenzene-1,3-diol demonstrates pronounced substituent effects that follow Hammett correlation patterns with ρ values of approximately -0.65, indicating modest electron demand in the transition state [10] [11]. Electron-donating substituents on the benzyl moiety accelerate hydrogen atom transfer rates, while electron-withdrawing groups exhibit the opposite effect [9] [10]. This behavior reflects the developing radical character at the benzylic carbon during the transition state, where stabilization by electron-releasing groups enhances the reaction rate [6] [8].

Stereoelectronic factors play a crucial role in determining the efficiency of benzylic hydrogen atom transfer processes [10] [11]. The optimal geometry requires colinearity between the scissile carbon-hydrogen bond and the π-orbital system of the aromatic ring to maximize stabilization of the incipient radical [11]. Conformational analysis reveals that rotation about the carbon-carbon bond connecting the benzyl group to the resorcinol core can modulate the extent of π-orbital overlap, thereby influencing the overall antioxidant effectiveness [10].

Temperature dependence studies demonstrate that benzylic hydrogen atom transfer exhibits activation energies in the range of 12-18 kilojoules per mole, significantly lower than those observed for typical alkyl carbon-hydrogen bonds [12] [13]. This reduced activation barrier contributes to the enhanced antioxidant activity of 5-benzylbenzene-1,3-diol compared to unbranched resorcinol derivatives, particularly at physiologically relevant temperatures [14] [12].

Proton-Coupled Electron Transfer Mechanisms in Phenolic Systems

The phenolic hydroxyl groups in 5-benzylbenzene-1,3-diol engage in sophisticated proton-coupled electron transfer mechanisms that represent the primary antioxidant action pathway [15] [2]. These processes involve the coordinated movement of both protons and electrons, distinguishing them from simple hydrogen atom transfer through their dependence on hydrogen bonding interactions and solvent coordination [16] [17].

Proton-coupled electron transfer in phenolic systems can proceed through multiple mechanistic variants, including concerted pathways where proton and electron transfer occur simultaneously, and stepwise sequences involving initial electron transfer followed by proton loss or vice versa [2] [17]. For 5-benzylbenzene-1,3-diol, the preferred mechanism depends critically on the nature of the oxidizing radical and the reaction environment [15] [16].

In the presence of peroxyl radicals, the most common oxidative species encountered in biological systems, 5-benzylbenzene-1,3-diol undergoes concerted proton-coupled electron transfer characterized by the simultaneous donation of a proton and electron to the radical acceptor [16] [2]. This mechanism is facilitated by the formation of hydrogen-bonded complexes between the phenolic hydroxyl groups and the oxygen-centered radical, creating a pre-organized geometry that optimizes both orbital overlap for electron transfer and proton tunneling distance [2] [17].

The thermodynamic driving force for proton-coupled electron transfer processes in 5-benzylbenzene-1,3-diol can be quantified through combined measurements of proton affinity and electron transfer enthalpy parameters [18] [19]. The sequential proton loss electron transfer mechanism exhibits proton affinities in the range of 340-360 kilojoules per mole for the 1,3-dihydroxybenzene framework, while electron transfer enthalpies from the resulting phenoxide anions fall between 15-25 kilojoules per mole [18] [20]. These values indicate favorable thermodynamics for the sequential proton loss electron transfer pathway under physiological conditions [19] [21].

Kinetic measurements reveal that proton-coupled electron transfer rates for 5-benzylbenzene-1,3-diol span several orders of magnitude depending on the specific mechanism operative [2] [17]. Concerted processes typically exhibit rate constants in the range of 10² to 10⁵ per second, while sequential pathways can achieve rates up to 10⁶ per second when the initial step is thermodynamically favored [22] [17]. The distance dependence of these processes follows exponential decay with β values ranging from 1.2 to 1.6 per angstrom, reflecting the short-range nature of proton tunneling [2] [17].

The role of hydrogen bonding in facilitating proton-coupled electron transfer cannot be overstated [16] [2]. The phenolic hydroxyl groups in 5-benzylbenzene-1,3-diol can simultaneously participate as hydrogen bond donors and acceptors, creating networks that pre-organize reactive complexes with incoming radicals [15] [16]. This hydrogen bonding capability is particularly pronounced for the meta-dihydroxy substitution pattern, where intramolecular hydrogen bonding between adjacent hydroxyl groups modulates their individual reactivity while maintaining overall antioxidant effectiveness [12] [23].

Solvent effects profoundly influence the mechanistic preference for proton-coupled electron transfer versus hydrogen atom transfer pathways [16] [12]. In hydrogen bond accepting solvents such as methanol or water, the formation of solvent-solute hydrogen bonds reduces the availability of phenolic hydrogens for direct radical quenching, thereby favoring ionization to phenoxide anions followed by electron transfer [16] [12]. Conversely, in non-polar media such as hexane or chloroform, direct hydrogen atom transfer mechanisms predominate due to the absence of competing hydrogen bonding interactions [16] [12].

Solvent Effects on Radical Quenching Efficiency

The efficiency of radical quenching by 5-benzylbenzene-1,3-diol demonstrates pronounced dependence on the solvent environment, reflecting the complex interplay between hydrogen bonding, polarity effects, and mechanistic pathway selection [24] [16]. Understanding these solvent effects is crucial for predicting antioxidant performance across diverse chemical and biological environments [25] [12].

Protic solvents such as methanol and ethanol exert dual effects on the antioxidant behavior of 5-benzylbenzene-1,3-diol [24] [16]. The hydrogen bond accepting capacity of these solvents leads to the formation of solvent-solute complexes through coordination with phenolic hydroxyl groups, effectively reducing their availability for direct hydrogen atom transfer to incoming radicals [16] [12]. This hydrogen bonding interaction can decrease apparent rate constants for radical quenching by factors of 2-5 compared to non-hydrogen bonding media [12]. However, protic solvents simultaneously facilitate the ionization of phenolic groups to their corresponding phenoxide anions, which can undergo rapid electron transfer reactions with radical species [16] [12].

The magnitude of solvent-induced kinetic effects correlates strongly with solvent basicity parameters, typically quantified through the β₂ᴴ scale [16]. Solvents with high β₂ᴴ values above 0.6, including alcohols and water, substantially reduce conventional hydrogen atom transfer rates while promoting alternative electron transfer pathways [16] [12]. The optimal solvent extraction conditions for maximizing total phenolic content and antioxidant activity have been identified as 70% methanol, representing a balance between polarity and hydrogen bonding effects [24] [26].

Aprotic solvents exhibit markedly different influences on 5-benzylbenzene-1,3-diol antioxidant activity [12]. Tetrahydrofuran, characterized by weak hydrogen bond accepting ability and moderate polarity, provides optimal conditions for hydrogen atom transfer mechanisms, yielding the fastest observed radical quenching rates [12]. In tetrahydrofuran medium, rate constants for phenolic hydrogen atom transfer can exceed those in protic solvents by order of magnitude factors [12] [13].

Highly polar aprotic solvents such as dimethylformamide create unique environments that favor proton-coupled electron transfer mechanisms over simple hydrogen atom transfer [15] [22]. The high dielectric constant of these media stabilizes charged intermediates formed during sequential electron transfer-proton transfer processes, while the absence of competing hydrogen bonding allows phenolic groups to maintain their native reactivity [15] [22]. Under these conditions, 5-benzylbenzene-1,3-diol exhibits intermediate antioxidant activity between that observed in protic and non-polar aprotic media [22].

Temperature-solvent interactions reveal additional complexity in the antioxidant behavior of 5-benzylbenzene-1,3-diol [12] [13]. Activation energies for radical quenching processes show solvent-dependent variations ranging from 8-25 kilojoules per mole, with the lowest values observed in tetrahydrofuran and the highest in water [12] [13]. These differences reflect varying degrees of solvent reorganization required to accommodate the transition state geometry for different mechanistic pathways [12].

The pH of aqueous and protic media introduces another dimension of solvent effects through its influence on phenolic ionization equilibria [27] [21]. At physiological pH values around 7.4, 5-benzylbenzene-1,3-diol exists predominantly in its neutral form, with phenoxide anion concentrations determined by the phenolic pKₐ values [27]. However, local pH variations can shift these equilibria, modulating the relative contributions of different antioxidant mechanisms [27] [21].

Ionic strength effects in aqueous media provide additional modulation of antioxidant activity through electrostatic interactions [27]. High ionic strength conditions can either enhance or suppress radical quenching efficiency depending on the charge distribution in the transition state for the operative mechanism [27]. For predominantly neutral hydrogen atom transfer processes, ionic strength effects remain minimal, while charged intermediate pathways show pronounced sensitivity to electrolyte concentration [27].

Thermodynamic Parameters of Peroxyl Radical Neutralization

The thermodynamic landscape governing peroxyl radical neutralization by 5-benzylbenzene-1,3-diol encompasses multiple energetic parameters that collectively determine antioxidant effectiveness under physiological conditions [28] [18]. Peroxyl radicals represent the most prevalent class of oxidizing species encountered in biological lipid peroxidation processes, making their neutralization a critical measure of antioxidant utility [29] [28].

Bond dissociation enthalpy values for the phenolic oxygen-hydrogen bonds in 5-benzylbenzene-1,3-diol fall within the range of 78-85 kilojoules per mole, significantly lower than typical alkyl oxygen-hydrogen bonds [7] [23]. This reduced bond strength reflects the resonance stabilization available to the resulting phenoxyl radical through delocalization into the aromatic π-system [7] [23]. The meta-dihydroxy substitution pattern in the resorcinol framework provides additional stabilization through mesomeric effects, further reducing the effective bond dissociation enthalpy [30] [23].

Computational analysis using density functional theory methods reveals that the most thermodynamically favored site for hydrogen atom abstraction corresponds to the hydroxyl group at the 3-position of the resorcinol ring, exhibiting a bond dissociation enthalpy approximately 3-5 kilojoules per mole lower than the 1-position hydroxyl [19] [23]. This difference arises from subtle variations in the electronic environment created by the benzyl substituent at the 5-position, which exerts a modest electron-donating inductive effect [19] [23].

The enthalpy change for peroxyl radical neutralization reactions involving 5-benzylbenzene-1,3-diol ranges from -45 to -65 kilojoules per mole, indicating strongly exothermic processes that are thermodynamically favored under all relevant conditions [28] [18]. These values compare favorably with established antioxidants such as α-tocopherol and butylated hydroxytoluene, suggesting comparable or superior thermodynamic driving force for radical scavenging [29] [18].

Entropy effects contribute significantly to the overall thermodynamic favorability of peroxyl radical neutralization [28] [18]. The formation of hydrogen-bonded complexes between 5-benzylbenzene-1,3-diol and incoming peroxyl radicals involves entropy losses of approximately 80-120 joules per mole per kelvin, reflecting the organizational constraints imposed by optimal transition state geometry [28] [18]. However, these entropy penalties are more than compensated by the large negative enthalpy changes, resulting in negative Gibbs free energy changes ranging from -25 to -40 kilojoules per mole at physiological temperatures [28] [18].

Temperature dependence studies reveal that the thermodynamic favorability of peroxyl radical neutralization by 5-benzylbenzene-1,3-diol increases with decreasing temperature, consistent with enthalpy-dominated processes [28] [12]. The temperature coefficient for the equilibrium constant exhibits values of approximately -15 kilojoules per mole, indicating that antioxidant effectiveness is enhanced under hypothermic conditions while remaining substantial at elevated temperatures [28] [12].

The influence of substituent effects on thermodynamic parameters follows predictable electronic patterns based on resonance and inductive contributions [19] [23]. Electron-donating substituents on either the resorcinol or benzyl portions of the molecule decrease bond dissociation enthalpies and enhance thermodynamic favorability, while electron-withdrawing groups exhibit opposite effects [19] [23]. These structure-activity relationships provide valuable guidance for the rational design of enhanced antioxidant derivatives [19].

Solvent effects on thermodynamic parameters reflect the differential solvation of reactants, products, and transition states [18] [12]. Polar protic solvents stabilize the charged character developed in phenoxyl radicals through hydrogen bonding and dipolar interactions, effectively reducing the thermodynamic cost of hydrogen atom abstraction [18] [12]. Quantitative analysis reveals that transfer from gas phase to aqueous solution reduces bond dissociation enthalpies by 8-12 kilojoules per mole through differential solvation effects [18] [12].

The regeneration thermodynamics of 5-benzylbenzene-1,3-diol from its oxidized phenoxyl radical form represents an equally important consideration for sustained antioxidant activity [28] [17]. The reduction potential for the phenoxyl radical-phenol couple falls in the range of 0.8-1.0 volts versus the normal hydrogen electrode, indicating moderate ease of regeneration by biological reducing agents such as ascorbic acid or reduced glutathione [28] [17]. This regeneration capability extends the effective antioxidant lifetime beyond simple stoichiometric consumption, enhancing overall protective efficacy [28] [17].

ParameterValue RangeUnitsMechanistic Significance
Bond Dissociation Enthalpy78-85kJ/molLower values indicate enhanced hydrogen donation
Ionization Potential175-185kJ/molAffects electron transfer pathway accessibility
Proton Affinity345-360kJ/molGoverns deprotonation equilibria
Electron Transfer Enthalpy18-28kJ/molDetermines thermodynamic favorability of electron donation
Peroxyl Radical Neutralization Enthalpy-45 to -65kJ/molMore negative values indicate stronger antioxidant activity
SolventHydrogen Bonding CapacityRate Enhancement FactorPreferred Mechanism
MethanolStrong donor/acceptor0.3-0.5Sequential Proton Loss Electron Transfer
TetrahydrofuranWeak acceptor2.5-4.0Hydrogen Atom Transfer
WaterVery strong donor/acceptor0.1-0.2Sequential Proton Loss Electron Transfer
DimethylformamideStrong acceptor1.2-1.8Proton-Coupled Electron Transfer
Radical SpeciesRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature Coefficient
Peroxyl radicals10⁶ - 10⁸12-18-0.8 to -1.2
DPPH radical10⁴ - 10⁶8-15-0.5 to -0.9
Superoxide anion10⁵ - 10⁷15-22-1.0 to -1.5
Hydroxyl radical10⁹ - 10¹⁰2-6-0.2 to -0.4
PCET PathwayDriving Force (eV)Distance Dependence (Ų⁻¹)Rate Constant Range (s⁻¹)
Concerted PCET-0.4 to -0.81.2-1.610³ - 10⁵
Sequential ET-PT-0.2 to -0.60.8-1.210² - 10⁴
Sequential PT-ET-0.5 to -0.90.6-1.010⁴ - 10⁶
Hydrogen Atom Transfer-0.6 to -1.21.5-2.010⁵ - 10⁷

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.083729621 g/mol

Monoisotopic Mass

200.083729621 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types